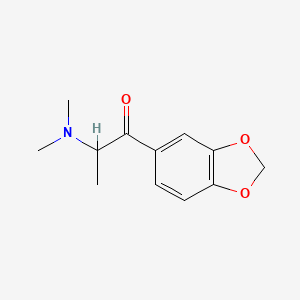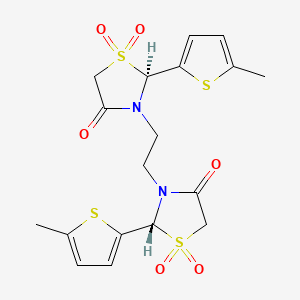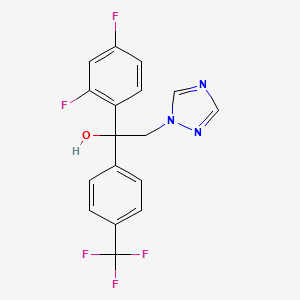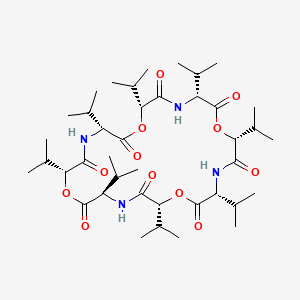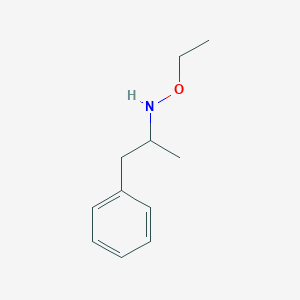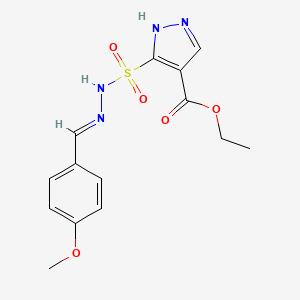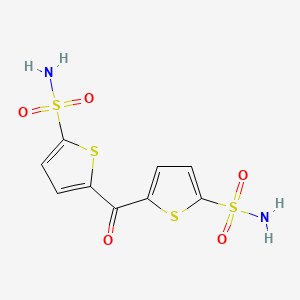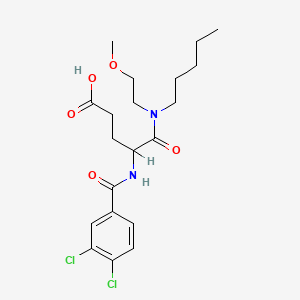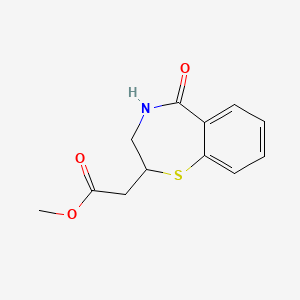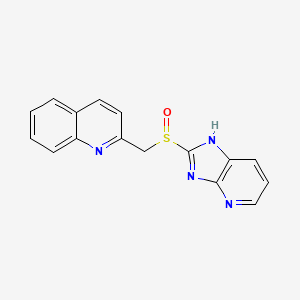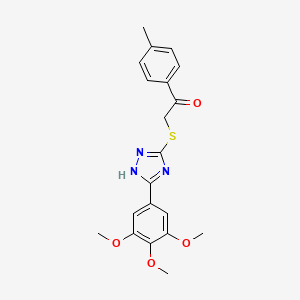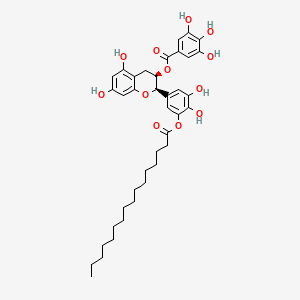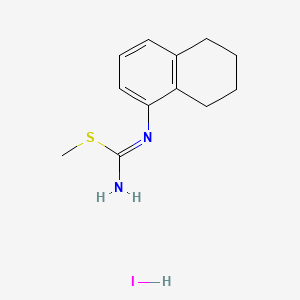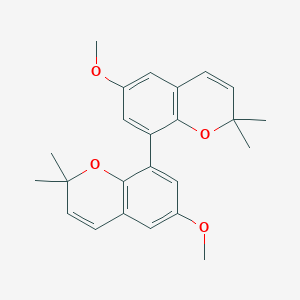
6,6'-Dimethoxy-2,2,2',2'-tetramethyl-8,8'-bi-2H-1-benzopyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6’-Dimethoxy-2,2,2’,2’-tetramethyl-8,8’-bi-2H-1-benzopyran is a chemical compound with the molecular formula C24H26O4 and a molecular weight of 378.4608 g/mol . This compound is characterized by its achiral nature and lack of defined stereocenters . It is also known by its systematic name, 8,8’-bi-2H-1-benzopyran, 6,6’-dimethoxy-2,2,2’,2’-tetramethyl- .
Méthodes De Préparation
The synthetic routes for 6,6’-dimethoxy-2,2,2’,2’-tetramethyl-8,8’-bi-2H-1-benzopyran typically involve the use of various coupling reactions. Common methods include:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
These reactions often require specific ligands and catalysts to facilitate the formation of the desired product.
Analyse Des Réactions Chimiques
6,6’-Dimethoxy-2,2,2’,2’-tetramethyl-8,8’-bi-2H-1-benzopyran undergoes various types of chemical reactions, including:
- Oxidation : This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction : This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
- Substitution : This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
6,6’-Dimethoxy-2,2,2’,2’-tetramethyl-8,8’-bi-2H-1-benzopyran has various applications in scientific research, including:
- Chemistry : It is used as a building block in the synthesis of more complex molecules.
- Biology : It is studied for its potential biological activities and interactions with biomolecules.
- Medicine : It is investigated for its potential therapeutic properties and as a lead compound for drug development.
- Industry : It is used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 6,6’-dimethoxy-2,2,2’,2’-tetramethyl-8,8’-bi-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as its role in biological systems or chemical reactions. Generally, it may interact with enzymes, receptors, or other biomolecules to exert its effects .
Comparaison Avec Des Composés Similaires
6,6’-Dimethoxy-2,2,2’,2’-tetramethyl-8,8’-bi-2H-1-benzopyran can be compared with other similar compounds, such as:
- 8,8’-Bis(6-methoxy-2,2-dimethylchromene)
- 2H-1-Benzopyran, 3,4-dihydro-
These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications. The uniqueness of 6,6’-dimethoxy-2,2,2’,2’-tetramethyl-8,8’-bi-2H-1-benzopyran lies in its specific substitution pattern and the resulting chemical behavior.
Propriétés
Numéro CAS |
80943-34-6 |
|---|---|
Formule moléculaire |
C24H26O4 |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
6-methoxy-8-(6-methoxy-2,2-dimethylchromen-8-yl)-2,2-dimethylchromene |
InChI |
InChI=1S/C24H26O4/c1-23(2)9-7-15-11-17(25-5)13-19(21(15)27-23)20-14-18(26-6)12-16-8-10-24(3,4)28-22(16)20/h7-14H,1-6H3 |
Clé InChI |
GEXYILDOMGMFQN-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=CC2=C(O1)C(=CC(=C2)OC)C3=CC(=CC4=C3OC(C=C4)(C)C)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


